molecular formula C21H20BrNO3 B12198614 9-(4-bromo-3-methylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-bromo-3-methylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12198614
M. Wt: 414.3 g/mol
InChI Key: HJROEAAJASCLSI-UHFFFAOYSA-N
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Description

9-(4-bromo-3-methylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromenooxazines. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and various substituents such as bromine, methyl, and ethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-bromo-3-methylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a one-pot Mannich-type condensation cyclization reaction. This involves the reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at temperatures ranging from 80-90°C . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired chromenooxazine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Additionally, industrial production would involve the use of continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

9-(4-bromo-3-methylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or demethylated compounds. Substitution reactions would result in the replacement of the bromine atom with the nucleophile used.

Scientific Research Applications

9-(4-bromo-3-methylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in studies to understand the interactions between small molecules and biological targets.

    Medicine: The compound may have potential therapeutic applications, such as antimicrobial or anticancer properties, although further research is needed to confirm these effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 9-(4-bromo-3-methylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    9,10-dihydro-4-methyl-chromeno[8,7-e][1,3]oxazin-2(8H)-one: A similar compound with a different substituent pattern.

    7-hydroxy-4-methylcoumarin: A precursor used in the synthesis of chromenooxazine derivatives.

    Naphthoxazine derivatives: Compounds with similar structural features and biological activities.

Uniqueness

The uniqueness of 9-(4-bromo-3-methylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific combination of functional groups and structural features. The presence of the bromine atom, along with the chromene and oxazine rings, imparts distinct chemical properties and reactivity. This makes the compound valuable for various applications in research and industry.

Properties

Molecular Formula

C21H20BrNO3

Molecular Weight

414.3 g/mol

IUPAC Name

9-(4-bromo-3-methylphenyl)-3-ethyl-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H20BrNO3/c1-4-15-13(3)16-6-8-19-17(20(16)26-21(15)24)10-23(11-25-19)14-5-7-18(22)12(2)9-14/h5-9H,4,10-11H2,1-3H3

InChI Key

HJROEAAJASCLSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C3=C(C=C2)OCN(C3)C4=CC(=C(C=C4)Br)C)OC1=O)C

Origin of Product

United States

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